Cas no 930-88-1 (N-Methylmaleimide)

N-Methylmaleimide structure
N-Methylmaleimide structure
商品名:N-Methylmaleimide
CAS番号:930-88-1
MF:C5H5NO2
メガワット:111.098701238632
MDL:MFCD00005508
CID:40292
PubChem ID:70261

N-Methylmaleimide 化学的及び物理的性質

名前と識別子

    • 1-Methyl-1H-pyrrole-2,5-dione
    • N-Methylmaleimide
    • 1-methylpyrrole-2,5-dione
    • N-Methylmaleinimide
    • Maleimide, N-methyl-
    • 1H-Pyrrole-2,5-dione, 1-methyl-
    • N-methyl maleimide
    • 1-methyl-pyrrole-2,5-dione
    • P0TFZ8R21Y
    • 1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
    • SEEYREPSKCQBBF-UHFFFAOYSA-N
    • N-methymaleimide
    • N-Methylomaleimide
    • WLN: T5VNVJ B1
    • 1-methylazoline-2,5-dione
    • Maleimide-Related Compound
    • 1-Methyl-1H-pyrrole-2,5-dione (ACI)
    • Maleimide, N-methyl- (6CI, 7CI, 8CI)
    • N-Methyl maleic imide
    • N-Methylpyrrole-2,5-dione
    • NSC 57594
    • NSC57594
    • PD135234
    • EINECS 213-226-1
    • BDBM7803
    • DB-057367
    • MFCD00005508
    • NSC-57594
    • STK055426
    • Q15720563
    • CHEMBL225037
    • DS-15966
    • DTXSID30239240
    • F14903
    • CS-0070301
    • N-Methylmaleimide, 97%
    • Z203053858
    • BRN 0108550
    • 5-21-10-00005 (Beilstein Handbook Reference)
    • SCHEMBL36966
    • 930-88-1
    • 1-Methyl-1H-pyrrole-2,5-dione; 1-Methylpyrrole-2,5-dione; N-Methylmaleinimide; N-Methylpyrrole-2,5-dione; NSC 57594
    • 1-Methyl-1H-pyrrole-2,5-dione #
    • F3188-0045
    • 1H-Pyrrole-2, 1-methyl-
    • EN300-25331
    • SEEYREPSKCQBBF-UHFFFAOYSA-
    • NS00039522
    • UNII-P0TFZ8R21Y
    • InChI=1/C5H5NO2/c1-6-4(7)2-3-5(6)8/h2-3H,1H3
    • AKOS001276499
    • M0807
    • methyl-1h-pyrrole-2,5-dione
    • SY049546
    • HMS1659H21
    • AI3-22153
    • MDL: MFCD00005508
    • インチ: 1S/C5H5NO2/c1-6-4(7)2-3-5(6)8/h2-3H,1H3
    • InChIKey: SEEYREPSKCQBBF-UHFFFAOYSA-N
    • ほほえんだ: O=C1N(C)C(=O)C=C1
    • BRN: 0108550

計算された属性

  • せいみつぶんしりょう: 111.03200
  • どういたいしつりょう: 111.032028402g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 153
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 37.4
  • 疎水性パラメータ計算基準値(XlogP): -0.5
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.3113 (rough estimate)
  • ゆうかいてん: 94-96 °C (lit.)
  • ふってん: 208.19°C (rough estimate)
  • 屈折率: 1.4260 (estimate)
  • すいようせい: Slightly soluble in water.
  • PSA: 37.38000
  • LogP: -0.52090
  • かんど: 湿度に敏感である
  • ようかいせい: 未確定

N-Methylmaleimide セキュリティ情報

  • 記号: GHS05 GHS07
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H302-H314-H317
  • 警告文: P280-P305 + P351 + P338-P310
  • 危険物輸送番号:UN 1759 8/PG 2
  • WGKドイツ:3
  • 危険カテゴリコード: 22-34-43
  • セキュリティの説明: S26-S36/37/39-S45
  • 福カードFコード:10-21
  • RTECS番号:ON5600000
  • 危険物標識: C
  • リスク用語:R20/21; R25; R34; R43
  • 包装グループ:III
  • ちょぞうじょうけん:Inert atmosphere,2-8°C
  • 危険レベル:8
  • セキュリティ用語:6.1
  • 包装等級:II

N-Methylmaleimide 税関データ

  • 税関コード:2925190090
  • 税関データ:

    中国税関コード:

    2925190090

    概要:

    2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

N-Methylmaleimide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-25331-0.05g
1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
930-88-1 95%
0.05g
$19.0 2024-06-19
Enamine
EN300-25331-2.5g
1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
930-88-1 95%
2.5g
$25.0 2024-06-19
Enamine
EN300-25331-25.0g
1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
930-88-1 95%
25.0g
$171.0 2024-06-19
Enamine
EN300-25331-100.0g
1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
930-88-1 95%
100.0g
$362.0 2024-06-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M0807-100g
N-Methylmaleimide
930-88-1 97.0%(GC)
100g
¥1390.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M0807-25g
N-Methylmaleimide
930-88-1 97.0%(GC)
25g
¥595.0 2022-06-10
TRC
M316800-25000mg
N-Methylmaleimide
930-88-1
25g
$150.00 2023-05-17
Life Chemicals
F3188-0045-0.25g
N-Methylmaleimide
930-88-1 95%+
0.25g
$18.0 2023-11-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N158890-25G
N-Methylmaleimide
930-88-1 >98.0%(GC)
25g
¥265.90 2023-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N831066-5g
N-Methylmaleimide
930-88-1 97%
5g
¥107.00 2022-09-01

N-Methylmaleimide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Copper sulfate ,  Xylenesulfonic acid Solvents: Xylene
リファレンス
Preparation and purification of N-substituted maleimide
, Japan, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Niobium oxide (Nb2O3) Solvents: Hexane ,  Water ;  rt → reflux; 30 h, reflux
リファレンス
Versatile and Sustainable Synthesis of Cyclic Imides from Dicarboxylic Acids and Amines by Nb2O5 as a Base-Tolerant Heterogeneous Lewis Acid Catalyst
Ali, Ayub Md.; Siddiki, S. M. A. Hakim; Kon, Kenichi; Hasegawa, Junya; Shimizu, Ken-ichi, Chemistry - A European Journal, 2014, 20(44), 14256-14260

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Cesium carbonate Solvents: Isobutanol
リファレンス
Preparation of N-substituted maleimides
, Japan, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Solvents: Toluene ;  4 - 5 h, reflux
リファレンス
Antibacterial and antifungal study of synthesized anthracenyl-based triazole cycloadducts
Karnik, A. V.; Singh, V. H.; Kotwal, S. B.; Sapre, Jai; Tawde, Trupti; et al, Oriental Journal of Chemistry, 2011, 27(1), 321-324

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  rt; 30 min, rt
1.2 Reagents: Acetic anhydride ,  Sodium acetate ;  30 min, 120 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
リファレンス
The discovery, design and synthesis of potent agonists of adenylyl cyclase type 2 by virtual screening combining biological evaluation
Xu, Guowei; Yang, Yaqing; Yang, Yanming; Song, Gao; Li, Shanshan; et al, European Journal of Medicinal Chemistry, 2020, 191,

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Diethyl ether ;  1 h, reflux
1.2 Reagents: Sodium acetate Solvents: Acetic anhydride ;  0.5 h, 90 °C
1.3 Reagents: Water ;  cooled
リファレンス
Design, synthesis and biochemical evaluation of novel ethanoanthracenes and related compounds to target Burkitt's lymphoma
Byrne, Andrew J.; Bright, Sandra A.; McKeown, James P.; O'Brien, John E.; Twamley, Brendan; et al, Pharmaceuticals, 2020, 13(1),

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Potassium dichromate
リファレンス
The photooxidation of pyrrole: A simple synthesis of maleimide
Mayo, P. de; Reid, S. T., Chemistry & Industry (London, 1962, 1576, 1576-7

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Acetic acid ;  6 - 8 h, 125 °C; 125 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Cp*Rh(III)-Catalyzed ortho-Alkylation/Alkenylation of Nitroarenes
Xiao, Lin; Liu, Xu-Ge; Bao, Mei-Zhu; Song, Jia-Lin; Chen, Shao-Yong; et al, Organic Letters, 2023, 25(28), 5185-5190

ごうせいかいろ 9

はんのうじょうけん
1.1 Solvents: Acetic acid ;  rt; 6 - 8 h, 125 °C; 125 °C - rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
Cp*Co(III)-Catalyzed C-H Alkylation with Maleimides Using Weakly Coordinating Carbonyl Directing Groups
Mandal, Rajib; Emayavaramban, Balakumar; Sundararaju, Basker, Organic Letters, 2018, 20(10), 2835-2838

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Sodium sulfate Catalysts: Copper sulfate Solvents: Xylene ;  cooled; 2 h, 140 °C
リファレンス
9,10-Dibromo-N-alkyl-9,10-dihydro-9,10-[3,4]epipyrroloanthracene-12,14-diones: Synthesis and Investigation of Their Effects on Carbonic Anhydrase Isozymes I, II, IX, and XII
Goeksu, Haydar; Topal, Meryem; Keskin, Ali; Gueltekin, Mehmet S.; Celik, Murat; et al, Archiv der Pharmazie (Weinheim, 2016, 349(6), 466-474

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Potassium acetate Solvents: Acetic acid ;  4 h, 110 °C; 110 °C → 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
リファレンス
Rigidized 1-arylsulfonyltryptamines: Synthesis and pharmacological evaluation as 5-HT6 receptor ligands
Nirogi, Ramakrishna; Dwarampudi, Adireddy; Kambhampati, Ramasastry; Bhatta, Venugopalarao; Kota, Laxman; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(15), 4577-4580

ごうせいかいろ 12

はんのうじょうけん
1.1 Solvents: Acetic acid ;  16 h, reflux
リファレンス
C-O Coupling/[4+2] Cycloaddition Tandem Reactions via Oxidative Dearomatization of BINOLs: Access to Bridged Polycyclic Compounds
Liu, Hao; Gong, Zi-Rong; Lin, Meng-Ling; Luo, Wen; Xu, Yan-Jun ; et al, Journal of Organic Chemistry, 2023, 88(6), 3916-3926

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Copper sulfate Catalysts: Xylenesulfonic acid Solvents: Xylene
リファレンス
Preparation of maleimide derivatives
, Japan, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Trimethylsilyl triflate Solvents: Diethyl ether
1.2 Reagents: Bromine Catalysts: Tetrabutylammonium bromide
リファレンス
Facile Conversion of Succinic to Maleic-Type Anhydrides, Thioanhydrides, and Imides
Kates, Michael J.; Schauble, J. Herman, Journal of Organic Chemistry, 1995, 60(21), 6676-7

ごうせいかいろ 15

はんのうじょうけん
1.1 Solvents: Acetic acid ;  6 h, reflux
リファレンス
Photoinduced Electron Donor-Acceptor Complex-Mediated Radical Cascade Involving N-(Acyloxy)phthalimides: Synthesis of Tetrahydroquinolines
Hota, Sudhir Kumar; Panda, Satya Prakash; Das, Sanju; Mahapatra, Sanat Kumar ; Roy, Lisa ; et al, Journal of Organic Chemistry, 2023, 88(4), 2543-2549

ごうせいかいろ 16

はんのうじょうけん
1.1 Solvents: Acetic acid ;  8 h, 110 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 6 - 7
リファレンス
Rh(III)-Catalyzed Switchable [4 + 1] and [4 + 2] Annulation of N-Aryl Pyrazolones with Maleimides: An Access to Spiro Pyrazolo[1,2-a]indazole-pyrrolidine and Fused Pyrazolopyrrolo Cinnolines
Lin, Chih-Yu; Huang, Wan-Wen; Huang, Ying-Ti; Dhole, Sandip ; Barve, Indrajeet J.; et al, Journal of Organic Chemistry, 2023, 88(6), 3424-3435

ごうせいかいろ 17

はんのうじょうけん
1.1 Solvents: Acetic acid ;  8 h, 130 °C; 130 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Water as an oxygen source in I2-mediated construction of highly functionalized maleimide-fused phenols
Wang, Shuowen; Huang, Zhi; Yang, Ruitong; Chen, Ya; Shao, Wen; et al, Organic Chemistry Frontiers, 2023, 10(17), 4329-4335

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Potassium acetate Solvents: Acetic acid ;  4 h, 110 °C; cooled
1.2 Reagents: Water
リファレンス
Glucose-Responsive Disassembly of Polymersomes of Sequence-Specific Boroxole-Containing Block Copolymers under Physiologically Relevant Conditions
Kim, Hyunkyu; Kang, Young Ji; Jeong, Eun Sun; Kang, Sebyung; Kim, Kyoung Taek, ACS Macro Letters, 2012, 1(10), 1194-1198

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide ;  5 min, heated
1.2 Catalysts: 18-Crown-6 ;  2.5 min, 100 - 150 °C
リファレンス
Comparative study of C-alkylation, N-alkylation and O-alkylation reactions under microwave irradiation and phase transfer catalysts (PTC), employing non-conventional alkylating agents
Upadhyay, Ashok Kumar; Havaldar, Freddy H., International Journal of Chemistry (Mumbai, 2013, 2(3), 316-320

ごうせいかいろ 20

はんのうじょうけん
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, nickel(2+) salt (2:1) Solvents: Acetic acid ,  Water ;  overnight, 120 °C
リファレンス
Pd/Ni catalyzed selective N-H/C-H methylation of amides by using peroxides as the methylating reagents via a radical process
Li, Ze-lin; Cai, Chun, Organic Chemistry Frontiers, 2017, 4(11), 2207-2210

N-Methylmaleimide Raw materials

N-Methylmaleimide Preparation Products

N-Methylmaleimide 関連文献

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